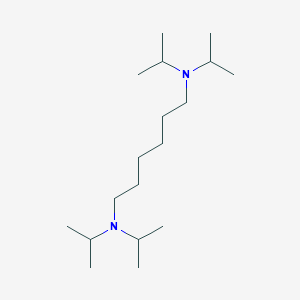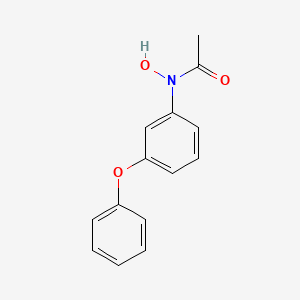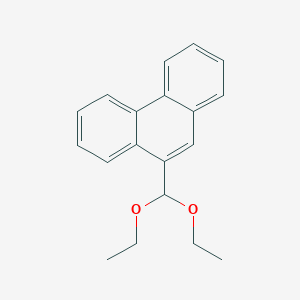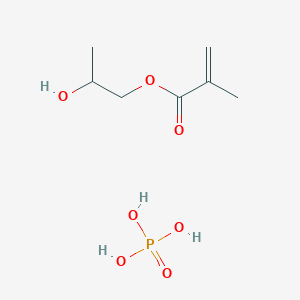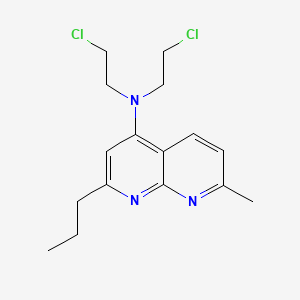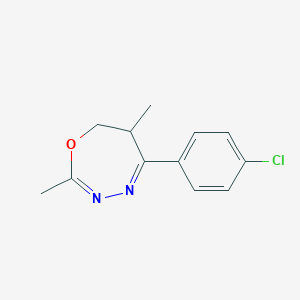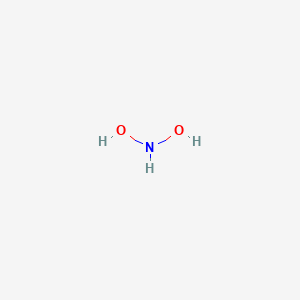![molecular formula C14H19NS2 B14345005 1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine CAS No. 105602-18-4](/img/structure/B14345005.png)
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine is a chemical compound that features a piperidine ring attached to a 2,3-dihydro-1,4-benzodithiin moiety
Métodos De Preparación
The synthesis of 1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine typically involves the following steps:
Formation of the 2,3-dihydro-1,4-benzodithiin ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzodithiin intermediate.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction conditions.
Análisis De Reacciones Químicas
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzodithiin ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the piperidine ring or the benzodithiin moiety, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials or drugs.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodithiin moiety can participate in redox reactions, while the piperidine ring can interact with biological macromolecules .
Comparación Con Compuestos Similares
1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine can be compared with other similar compounds, such as:
1,4-Benzodioxin derivatives: These compounds share a similar ring structure but contain oxygen atoms instead of sulfur, leading to different chemical and biological properties.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds also contain sulfur atoms and have been studied for their pharmacological activities, including antimicrobial and antihypertensive properties.
The uniqueness of this compound lies in its specific combination of the benzodithiin and piperidine rings, which can impart distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
105602-18-4 |
|---|---|
Fórmula molecular |
C14H19NS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodithiin-3-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NS2/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12/h2-3,6-7,12H,1,4-5,8-11H2 |
Clave InChI |
YUOWDIKQBYEQKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CSC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


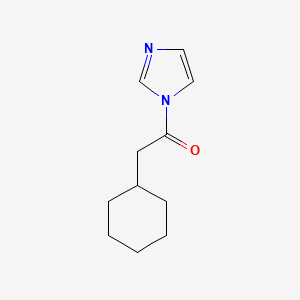
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
